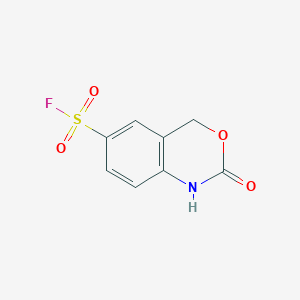

![molecular formula C23H21ClN4O3 B2532825 N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105231-84-2](/img/structure/B2532825.png)

N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

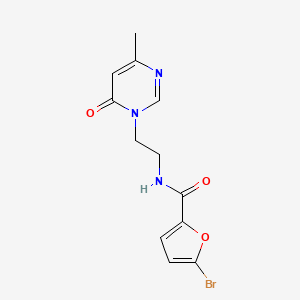

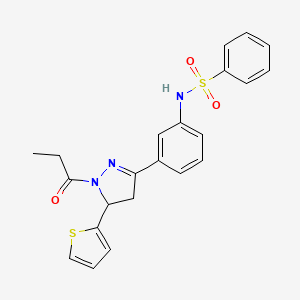

The compound "N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a piperidine ring, a pyridazine moiety, and a benzo[d][1,3]dioxole group suggests that this compound could interact with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds.

Synthesis Analysis

The synthesis of piperidine derivatives is well-documented in the literature. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity . The introduction of bulky moieties and substituents at specific positions on the benzamide and piperidine rings significantly affected the biological activity. This suggests that the synthesis of our compound of interest would involve careful consideration of substituent effects to achieve the desired biological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their biological activity. For example, the basic quality of the nitrogen atom in the piperidine ring was found to be important for anti-AChE activity . The X-ray crystallography of related compounds provides detailed insights into the three-dimensional arrangement of atoms, which is essential for understanding the interaction with biological targets . Therefore, the molecular structure analysis of our compound would likely focus on the orientation of the substituents and the electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be quite diverse. In the synthesis of related compounds, reactions such as cyclization, saponification, and diazotization were employed to create complex heterocyclic structures . These reactions often lead to the formation of new rings and the introduction of functional groups that can significantly alter the chemical and biological properties of the molecules. The chemical reactions involved in the synthesis of our compound would need to be optimized to ensure the correct formation of the target structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's biological activity and pharmacokinetic profile. For example, the antioxidant activity of novel carboxamides was found to be dependent on the structure of the pyrazolobenzothiazine ring system . Analyzing the physical and chemical properties of our compound would involve studying its behavior in different environments and its reactivity with various reagents.

Wissenschaftliche Forschungsanwendungen

Central Nervous System (CNS) Acting Drugs

Compounds containing functional groups similar to the specified chemical structure have been identified as potential leads for the synthesis of novel CNS acting drugs. Heterocyclic compounds with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) are particularly highlighted for their potential CNS activities, ranging from depression to convulsion effects (Saganuwan, 2017).

Antitubercular Activity

Modifications of isoniazid (INH) structure to include pyridine and pyridazinone derivatives have shown significant in vitro anti-tubercular activity against M. tuberculosis and other mycobacteria, suggesting the chemical structure may have similar potential (Asif, 2014).

Antitumor Applications

Certain imidazole derivatives exhibit antitumor activities, suggesting that related structures could be explored for potential antitumor drugs. These derivatives have been found to undergo apoptosis induction, generate reactive oxygen species, and affect mitochondrial functions (Hossain et al., 2020).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such compounds demonstrate potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).

Synthesis of N-Heterocycles

Chiral sulfinamides, similar in functionality to parts of the queried structure, have been extensively used in the stereoselective synthesis of N-heterocycles, such as piperidines and pyrrolidines. These methodologies offer access to diverse structures that are important in natural products and therapeutically relevant compounds (Philip et al., 2020).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O3/c24-17-3-1-15(2-4-17)19-6-8-22(27-26-19)28-11-9-16(10-12-28)23(29)25-18-5-7-20-21(13-18)31-14-30-20/h1-8,13,16H,9-12,14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVUZEWEVKFKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)